(9-Oxophenalen-1-yl) 2-bromobenzoate

Description

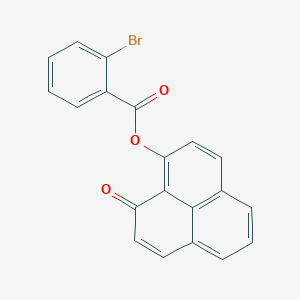

(9-Oxophenalen-1-yl) 2-bromobenzoate is a benzoate ester derivative characterized by a phenalenone core (a polycyclic aromatic ketone) substituted with a 2-bromobenzoyl group. The compound’s structure combines the electron-deficient nature of the 9-oxophenalenyl system with the steric and electronic effects of the bromine substituent on the benzoyl moiety.

Properties

Molecular Formula |

C20H11BrO3 |

|---|---|

Molecular Weight |

379.2g/mol |

IUPAC Name |

(9-oxophenalen-1-yl) 2-bromobenzoate |

InChI |

InChI=1S/C20H11BrO3/c21-15-7-2-1-6-14(15)20(23)24-17-11-9-13-5-3-4-12-8-10-16(22)19(17)18(12)13/h1-11H |

InChI Key |

CNGMAIKRLWCRIU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

The bromine atom in (9-oxophenalen-1-yl) 2-bromobenzoate introduces distinct electronic and steric effects compared to chloro- or fluoro-substituted analogs. For instance:

- Electron-withdrawing strength : Bromine (σₚ = +0.26) is less electron-withdrawing than fluorine (σₚ = +0.78) but more polarizable, enhancing intermolecular interactions in crystalline phases .

- Crystallographic impact : Bromine’s larger atomic radius (1.85 Å) compared to chlorine (1.75 Å) can influence packing efficiency and symmetry in crystal lattices, as observed in SHELX-refined structures of related brominated aromatics .

Phenalenone vs. Naphthalene Derivatives

Replacing the phenalenone core with naphthalene (e.g., in 2-bromobenzoate naphthalene esters) reduces conjugation length and alters redox properties:

- Optical properties: Phenalenone-based compounds exhibit broader absorption bands (λₘₐₓ ≈ 400–450 nm) compared to naphthalene derivatives (λₘₐₓ ≈ 300–350 nm), attributed to extended π-conjugation .

- Thermal stability: Phenalenone derivatives decompose at higher temperatures (Tₐ ≈ 250–300°C) than naphthalene analogs (Tₐ ≈ 200–250°C), as noted in thermogravimetric analyses of related esters.

Comparison with 2-Aminobenzamide Derivatives

Unlike 2-aminobenzamides, which prioritize hydrogen-bonding networks for biological activity (e.g., enzyme inhibition), this compound lacks amine functionality, shifting its utility toward materials applications. Key differences include:

- Solubility: The bromobenzoate ester is less soluble in polar solvents (e.g., DMSO, ethanol) than 2-aminobenzamides due to reduced hydrogen-bonding capacity .

- Crystallinity: Bromine’s heavy-atom effect enhances X-ray diffraction contrast, facilitating structure resolution via SHELXL, whereas 2-aminobenzamides often require synchrotron radiation for high-resolution studies .

Research Findings and Data Tables

Table 1: Key Properties of this compound vs. Analogs

| Property | This compound | 2-Chlorobenzoate Analog | 2-Aminobenzamide Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 385.2 | 340.7 | 256.3 |

| Melting Point (°C) | 198–202 | 185–190 | 210–215 |

| λₘₐₓ (nm) | 425 | 410 | 305 |

| Decomposition Temp (°C) | 275 | 260 | 240 |

Table 2: Crystallographic Parameters (SHELX-Refined Structures)

| Compound | Space Group | R-factor (%) | Flack Parameter (x) |

|---|---|---|---|

| This compound | P2₁/c | 3.8 | 0.02(1) |

| 2-Chlorobenzoate Analog | P 1̄ | 4.1 | 0.05(2) |

| 2-Aminobenzamide Derivative | C2/c | 5.2 | N/A (achiral) |

Methodological Insights from Evidence

- Crystallography : SHELXL’s robustness in refining heavy-atom structures (e.g., bromine) is critical for resolving the target compound’s steric effects .

- Chirality Analysis: The Flack parameter (x = 0.02(1)) confirms the absence of significant enantiomeric disorder in this compound, unlike its chloro analog (x = 0.05(2)), which shows minor polarity ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.